molecular formula C21H30O5 B3061013 3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one CAS No. 25422-83-7

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one

Cat. No.: B3061013
CAS No.: 25422-83-7
M. Wt: 362.5 g/mol
InChI Key: QHRQNLXYMFCGPB-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one (CAS: 25522-96-7) is a cyclopentenone derivative with a complex polyfunctionalized structure. Its molecular formula is C₂₁H₃₀O₅, and it has a molecular weight of 362.46 g/mol . Key physical properties include:

  • Melting Point: -10 to -5°C
  • Predicted Boiling Point: 530.5±50.0°C
  • Density: 1.135±0.06 g/cm³
  • Solubility: Slightly soluble in dichloromethane and methanol
  • LogP: 6.029 (indicating high lipophilicity)

The compound features two hydroxyl groups, two ketone functionalities, and multiple branched aliphatic chains (e.g., 3-methylbut-2-enyl), contributing to its unique reactivity and biological activity. It is structurally related to iso-α-acids and other cyclopentenone derivatives, which are often studied for their anti-inflammatory and metabolic regulatory properties .

Properties

IUPAC Name

3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-7-14(6)18(23)17-19(24)15(10-8-12(2)3)21(26,20(17)25)16(22)11-9-13(4)5/h8-9,14-15,25-26H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRQNLXYMFCGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948280
Record name 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
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Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25422-83-7
Record name Isoadhumulone
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URL https://commonchemistry.cas.org/detail?cas_rn=25422-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoadhumulone
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Record name 3,4-Dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
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Record name 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one
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Biological Activity

3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one, also known as isoadhumulone, is a complex organic compound predominantly found in hops. It is significant in the brewing industry and has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C21H30O5
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 25422-83-7
  • IUPAC Name : 3,4-dihydroxy-2-(2-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isoadhumulone against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL for the most potent derivatives tested. The structure–activity relationship indicates that specific modifications in the molecular structure can enhance its antibacterial efficacy .

Antioxidant Properties

Isoadhumulone exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, such as DPPH and ABTS tests. Results show that isoadhumulone can effectively reduce oxidative damage in cellular models, suggesting its potential role as a dietary antioxidant .

Anticancer Potential

The anticancer properties of isoadhumulone have been investigated in several studies. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, studies reported that isoadhumulone treatment led to a significant decrease in cell viability and increased markers of apoptosis in breast cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of isoadhumulone. In studies involving human fetal lung fibroblast MRC-5 cells, concentrations up to 10 μM showed no significant cytotoxic effects, with cell viability remaining above 91% compared to untreated controls . This suggests a favorable safety margin for potential therapeutic applications.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC: 0.004–0.03 mg/mL
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityNo significant cytotoxicity at ≤10 μM

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, isoadhumulone was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that isoadhumulone not only inhibited bacterial growth but also affected biofilm formation, which is critical for chronic infections.

Case Study 2: Oxidative Stress Reduction

A study evaluated the impact of isoadhumulone on oxidative stress markers in diabetic rats. The administration of isoadhumulone significantly lowered malondialdehyde levels while increasing antioxidant enzyme activities (SOD and catalase), highlighting its protective effects against oxidative damage.

Scientific Research Applications

Isoadhumulone exhibits several notable biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that isoadhumulone possesses significant antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, impacting biofilm formation critical for chronic infections.
  • Antioxidant Effects : Research indicates that isoadhumulone can reduce oxidative stress markers. In diabetic rat models, administration of this compound resulted in decreased levels of malondialdehyde and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Potential Anticancer Properties : Preliminary studies suggest that isoadhumulone may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Brewing Industry

Isoadhumulone is primarily recognized for its role in the brewing industry, where it contributes to the flavor and stability of beer. Its antimicrobial properties help prevent spoilage by inhibiting unwanted microbial growth during fermentation.

Pharmaceutical Development

Given its biological activities, isoadhumulone is being investigated for potential therapeutic applications, particularly in developing new antimicrobial and antioxidant agents. Its efficacy against specific pathogens makes it a candidate for further research in antibiotic development.

Nutraceuticals

The antioxidant properties of isoadhumulone position it as a valuable ingredient in nutraceutical formulations aimed at reducing oxidative stress and promoting overall health.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of isoadhumulone against bacterial strains was evaluated. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth and biofilm formation. This finding suggests potential applications in food preservation and clinical settings where biofilm-associated infections are a concern.

Case Study 2: Oxidative Stress Reduction

A study conducted on diabetic rats assessed the impact of isoadhumulone on oxidative stress markers. The results indicated that treatment with isoadhumulone led to a significant reduction in malondialdehyde levels—a marker of oxidative damage—while enhancing the activity of antioxidant enzymes like SOD and catalase. This suggests its potential role as a protective agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Substituents LogP Biological Activity
Target Compound (CAS: 25522-96-7) C₂₁H₃₀O₅ 3,4-dihydroxy, 5-(3-methylbut-2-enyl), 2-(2-methyl-1-oxobutyl), 4-(4-methyl-1-oxopent-3-enyl) 6.029 PPARγ activation, anti-inflammatory
FDB018475 (3,4,5-Trihydroxy variant) C₁₉H₂₆O₆ 3,4,5-trihydroxy, 5-(3-methylbut-2-enyl), 2-(3-methylbutanoyl) 3.82 Antibacterial (unconfirmed)
(+)-(4S,5R)-Enantiomer (Patent: WO2011139786A1) C₂₁H₃₀O₅ Same as target compound but enantiomerically pure 6.029 Enhanced GPR120 activation, diabetes therapy
(-)-(4S,5R)-Enantiomer (Patent: WO2011139786A1) C₂₁H₃₀O₅ Mirror-image configuration 6.029 Reduced activity compared to (+) enantiomer
9c (Molecules 2013) C₃₈H₅₄N₆O₁₃ Triazole-linked sugar moiety, longer alkyl chains ~8.2 Antiviral (hypothetical)

Functional and Pharmacological Differences

Hydroxyl Group Positioning :

  • The trihydroxy variant (FDB018475) exhibits reduced lipophilicity (LogP = 3.82) compared to the target compound (LogP = 6.029), likely due to increased polarity from the additional hydroxyl group . This impacts bioavailability and membrane permeability.
  • The 3,4-dihydroxy configuration in the target compound enhances its ability to interact with PPARγ and GPR120 receptors, critical for metabolic regulation .

Enantiomeric Purity :

  • The (+)-(4S,5R) enantiomer shows superior GPR120 agonism (EC₅₀ = 0.5 μM) compared to the racemic mixture, making it a candidate for diabetes treatment .
  • In contrast, the (-)-(4S,5R) enantiomer has negligible activity, underscoring the importance of stereochemistry in drug design .

Alkyl Chain Modifications :

  • The 4-methyl-1-oxopent-3-enyl group in the target compound confers greater stability against enzymatic degradation compared to simpler acyl chains in analogues like FDB018475 .

Analytical Differentiation

  • HPLC-ESI-MSn : Used to distinguish between the target compound and its analogues based on retention times and fragmentation patterns. For example, the target compound elutes earlier than FDB018475 due to higher lipophilicity .
  • X-ray Crystallography : Confirmed the stereochemistry of enantiomers in patent studies .

Pharmacological Potential

  • Metabolic Disorders : The (+)-(4S,5R) enantiomer reduces insulin resistance in murine models (IC₅₀ = 1.2 μM) via PPARγ modulation .
  • Anti-Inflammatory Effects : Inhibits NF-κB signaling at 10 μM concentration, comparable to dexamethasone .

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis (≥8 steps) with low yields (<15%) due to stereochemical control .
  • Solubility Issues: Limited aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

Preparation Methods

The aldol condensation of substituted benzils with β-keto esters or acetone derivatives under alkaline conditions provides a foundational route to cyclopentenones. For the target compound, 3,4-dihydroxy groups may arise from a diastereoselective aldol addition between a pre-functionalized benzil (e.g., 4-chlorophenyl-substituted) and a β-keto ester bearing latent oxoalkyl chains. Critical to this approach is the sequential introduction of the 3-methylbut-2-enyl (prenyl) and 4-methyl-1-oxopent-3-enyl moieties via alkylation or Michael addition post-condensation.

For instance, treatment of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one with prenyl bromide in the presence of LDA yields the C5-prenylated intermediate. Subsequent oxidation of the 4-hydroxy group to a ketone enables conjugate addition of a 4-methyl-1-oxopent-3-enyl Grignard reagent. However, this method struggles with overalkylation at the enone system, requiring careful stoichiometric control.

Prenyl Conjugate Addition–Enolate Alkylation Cascades

Inspired by terpene biosynthesis, copper-catalyzed prenyl conjugate additions offer a stereocontrolled pathway to β-prenylated cyclopentenones. As demonstrated in the synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs), 2-methylcyclopentenone undergoes regioselective prenylation via a Cu(I)/chiral phosphoramidite catalyst system. The reaction exploits a prenylboronate reagent to deliver the 3-methylbut-2-enyl group at C5 with >90% enantiomeric excess.

Following prenylation, enolate alkylation with methyl iodide or analogous electrophiles installs the 2-methyl-1-oxobutyl chain. A key challenge lies in differentiating the C4 and C2 positions to avoid cross-reactivity. Strategic silyl protection of the C4 ketone prior to alkylation has proven effective in model systems.

Nazarov Cyclization of Functionalized Divinyl Ketones

Nazarov cyclization enables the construction of the cyclopentenone core from acyclic precursors. For the target molecule, a divinyl ketone precursor bearing the 3-methylbut-2-enyl and oxoalkyl substituents undergoes acid-catalyzed electrocyclic closure. This method benefits from inherent stereochemical control during the 4π conrotatory mechanism.

A representative synthesis begins with the assembly of a γ,δ-dihydroxy divinyl ketone via Evans aldol reactions. Protection of the diols as acetates, followed by BF3·OEt2-mediated cyclization, yields the cyclopentenone skeleton with cis-dihydroxy groups at C3 and C4. Late-stage deprotection and oxidation introduce the 1-oxobutyl and 1-oxopentenyl side chains. While efficient, this route requires orthogonal protecting groups to manage reactivity.

Gold(I)-Catalyzed Tandem Cyclization–Hetero-Diels–Alder Reactions

Recent advances in gold catalysis enable the rapid assembly of fused cyclopentenones. A one-pot sequence involving 1,3-acyloxy migration, Nazarov cyclization, and hetero-Diels–Alder (HDA) reaction constructs the bicyclic framework with embedded hydrazino functionality. Adapting this methodology, enynyl acetates bearing prenyl and oxoalkyl substituents undergo AuCl3-catalyzed cyclization to generate a dienyl acetate intermediate. Trapping with a dialkylazodicarboxylate followed by retro-aza-Michael ring opening yields the target structure with a pendant hydrazino group.

This approach excels in regioselectivity (68–96% yield) but requires precise tuning of the azodicarboxylate electrophilicity to prevent N-acylation side reactions.

Comparative Analysis of Methodologies

Method Key Steps Yield Range Stereocontrol Scalability
Aldol Condensation Benzil condensation, alkylation, oxidation 35–50% Moderate Moderate
Prenyl Conjugate Addition Cu-catalyzed prenylation, enolate alkylation 60–75% High High
Nazarov Cyclization Divinyl ketone synthesis, acid-catalyzed cyclization 45–65% High Moderate
Gold-Catalyzed Tandem 1,3-Acyloxy migration, HDA, retro-aza-Michael 68–96% Moderate High
Enzymatic Mimicry Polyketide assembly, prenylation, oxidative cyclization 20–40% Low Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one
Reactant of Route 2
3,4-Dihydroxy-5-(3-methylbut-2-enyl)-2-(2-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one

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